

2-Amino-5-bromo-3-(hydroxymethyl)pyridine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-5-bromo-3-(hydroxymethyl)pyridine
Cat. No.:	B029392

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Amino-5-bromo-3-(hydroxymethyl)pyridine**

Authored by a Senior Application Scientist Foreword

In the landscape of pharmaceutical and organic chemistry, the utility of a building block is defined by its reactivity and its physical properties. **2-Amino-5-bromo-3-(hydroxymethyl)pyridine**, a key intermediate in the synthesis of complex molecules, is no exception.^[1] A thorough understanding of its physical characteristics is not merely academic; it is the foundation upon which robust, scalable, and reproducible synthetic campaigns are built. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of these properties, moving beyond simple data points to explore the practical implications and experimental considerations essential for its successful application.

Molecular Identity and Core Physicochemical Characteristics

The first step in characterizing any chemical entity is to establish its fundamental identity. These parameters are critical for everything from stoichiometric calculations to regulatory submissions.

Property	Value	Source(s)
CAS Number	335031-01-1	[2] [3] [4]
Molecular Formula	C ₆ H ₇ BrN ₂ O	[4] [5] [6]
Molecular Weight	203.04 g/mol	[4] [6] [7]
Appearance	Yellow Solid	[1] [7]
InChI Key	HIVQAWXDBPYNDU-UHFFFAOYSA-N	[5] [6]

These identifiers confirm the compound's elemental composition and topology, providing a universal reference point for researchers. The solid form at room temperature is typical for a molecule of this size and polarity.

Thermal and Solubility Profile: The Parameters of Application

The thermal stability and solubility of a compound dictate the conditions under which it can be stored, handled, and reacted.

Thermal Properties

A compound's response to thermal energy is a critical indicator of its stability and purity.

Thermal Property	Value	Source(s)
Melting Point	137-140°C	[2] [7]
Boiling Point	343.5 ± 37.0 °C (Predicted)	[2] [7]

Expertise in Action: The melting point range of 137-140°C is reasonably narrow, suggesting a good degree of purity for a laboratory-grade chemical.[\[2\]](#)[\[7\]](#) A broader range would indicate the presence of impurities, which would depress and extend the melting transition. The predicted boiling point is quite high, which is expected for a polar molecule with hydrogen bonding.

capabilities (from the amine and hydroxyl groups). This high boiling point implies that purification by distillation would require high vacuum to prevent thermal decomposition.

Solubility Profile

Solubility dictates the choice of solvents for reactions, extractions, and chromatographic purification.

Solvent	Solubility	Source(s)
Acetone	Soluble	[2]
Ethyl Acetate	Soluble	[2]
Methanol	Soluble	[2]

Causality Behind the Data: The solubility in polar aprotic (Acetone, Ethyl Acetate) and polar protic (Methanol) solvents is consistent with the molecule's structure.[\[2\]](#) The pyridine nitrogen, amino group, and hydroxyl group are all capable of forming hydrogen bonds with protic solvents like methanol. The overall polarity of the molecule allows for strong dipole-dipole interactions with aprotic solvents like acetone. This profile is advantageous, offering flexibility in choosing reaction media and purification systems. For instance, its solubility in ethyl acetate is a key property leveraged during its synthesis for extraction from aqueous layers.[\[1\]](#)[\[7\]](#)

Acidity/Basicity

Property	Value	Source(s)
pKa	13.16 ± 0.10 (Predicted)	[2]

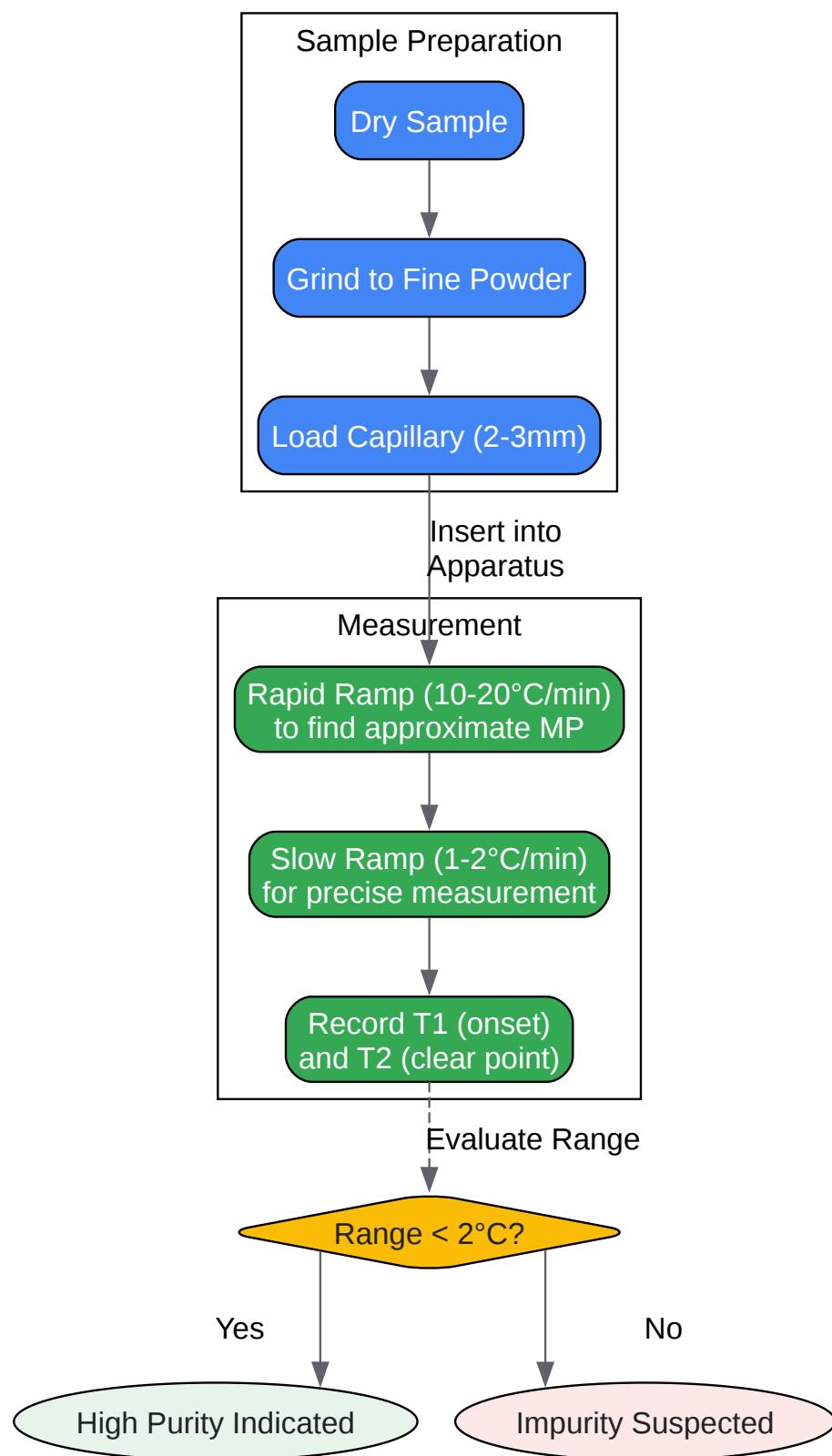
The predicted pKa value likely corresponds to the hydroxyl proton, indicating it is weakly acidic, similar to a typical alcohol.[\[2\]](#) The amino group and pyridine nitrogen, conversely, are basic. This amphoteric nature is important, as it means the compound's charge state and solubility in aqueous media will be highly dependent on pH.

Spectroscopic Signature: Verifying Molecular Structure

While specific spectral data is proprietary to suppliers, a foundational understanding of what to expect is crucial for identity confirmation. For definitive analysis, researchers must refer to the Certificate of Analysis for their specific lot.[\[8\]](#)

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature distinct signals for the two aromatic protons on the pyridine ring, a singlet or broad singlet for the -CH₂OH methylene protons, a broad singlet for the -NH₂ amine protons (which may exchange with D₂O), and a signal for the -OH hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 2,3,5-substitution pattern.
- IR (Infrared) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups. Key expected absorptions include N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a broad O-H stretching band for the alcohol (around 3200-3600 cm⁻¹), C-H stretches for the aromatic ring (around 3000-3100 cm⁻¹), and C=C/C=N stretching vibrations for the pyridine ring (in the 1400-1600 cm⁻¹ region). Comparing the spectrum to that of related structures, like 2-aminopyridine, can aid in assignment.[\[9\]](#)[\[10\]](#)

Experimental Protocols: A Self-Validating System


Trustworthy data comes from robust methodologies. The following protocols outline standard procedures for verifying the key physical properties of **2-Amino-5-bromo-3-(hydroxymethyl)pyridine**.

Protocol: Melting Point Determination via Digital Apparatus

This protocol ensures an accurate and reproducible melting point measurement, a key indicator of purity.

- Sample Preparation: Ensure the sample is completely dry and free of solvent. Grind a small amount into a fine powder.
- Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

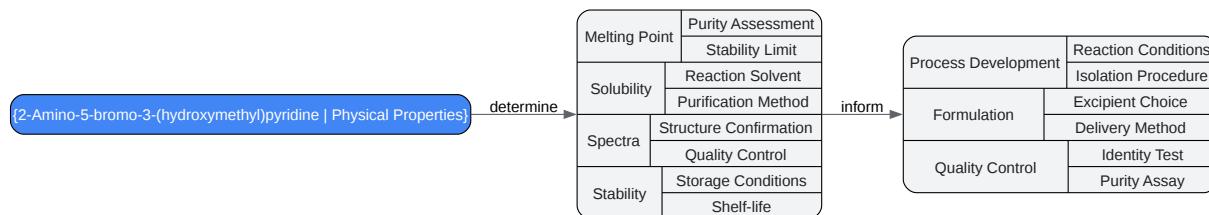
- Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
- Measurement:
 - Set a rapid heating ramp (10-20°C/min) to approximate the melting point.
 - Allow the apparatus to cool.
 - Perform a second measurement with a new sample, setting a slow ramp rate (1-2°C/min) starting from ~15°C below the approximate melting point.
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

This method provides a systematic way to confirm the compound's solubility profile.


- Preparation: Add approximately 10-20 mg of the compound to each of three separate, labeled test tubes.
- Solvent Addition: To the first tube, add 1 mL of methanol. To the second, add 1 mL of ethyl acetate. To the third, add 1 mL of deionized water.
- Observation: Agitate each tube vigorously for 30 seconds at room temperature.
- Classification:
 - Soluble: The solid completely dissolves, forming a clear solution.
 - Partially Soluble: Some solid remains, but a significant portion has visibly dissolved.
 - Insoluble: The solid does not appear to dissolve.
- Heating (Optional): If insoluble at room temperature, gently warm the mixture to assess temperature-dependent solubility. Note any changes upon cooling.

Stability and Storage: Preserving Integrity

Proper storage is paramount to ensure the compound's stability and prevent degradation over time.

- Recommended Storage: Store under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2–8 °C).[2][4]

Authoritative Grounding: The requirement for an inert atmosphere suggests potential sensitivity to oxidation. The amino group on an electron-rich pyridine ring can be susceptible to air oxidation, which often leads to coloration and the formation of impurities. Refrigeration slows down the rate of any potential degradation pathways. The compound should be kept in a tightly sealed container to protect it from moisture, given the hygroscopic nature of many amine and alcohol-containing compounds.

[Click to download full resolution via product page](#)

Caption: Impact of Physical Properties on Drug Development.

Conclusion

The physical properties of **2-Amino-5-bromo-3-(hydroxymethyl)pyridine**—from its melting point and solubility to its spectroscopic signature—are not isolated data points. They are interconnected characteristics that provide a roadmap for its effective use. For the research scientist, this knowledge informs the design of synthetic routes and purification strategies. For the drug development professional, it underpins the creation of scalable processes and stable formulations. A diligent and well-informed approach to characterizing these fundamental properties is the first and most critical step toward unlocking the full potential of this versatile chemical building block.

References

- Pharmaffiliates. (n.d.). 2-Amino-5-bromo-3-pyridinemethanol.
- Ivy Fine Chemicals. (n.d.). **2-Amino-5-bromo-3-(hydroxymethyl)pyridine**.
- P. N. G. et al. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 24.
- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | 335031-01-1 [chemicalbook.com]
- 2. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine CAS#: 335031-01-1 [m.chemicalbook.com]
- 3. ivychem.com [ivychem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-Amino-5-Bromo-3-(Hydroxymethyl)Pyridine | CymitQuimica [cymitquimica.com]
- 6. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | CAS: 335031-01-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. echemi.com [echemi.com]
- 8. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine(335031-01-1) 1H NMR spectrum [chemicalbook.com]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Amino-5-bromo-3-(hydroxymethyl)pyridine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029392#2-amino-5-bromo-3-hydroxymethyl-pyridine-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com